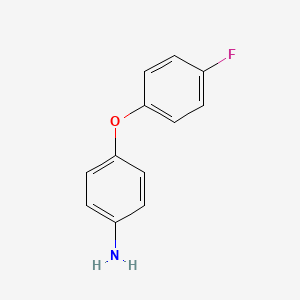

4-(4-Fluorophenoxy)aniline

描述

Research Trajectories and Significance in Organic Chemistry

In the realm of organic chemistry, 4-(4-Fluorophenoxy)aniline is primarily valued as a key synthetic intermediate. vwr.com Research trajectories focus on its use as a foundational molecule for constructing larger, more complex chemical entities with specific functionalities. The amine group is readily derivatized, participating in reactions such as acylation, alkylation, and condensation to form amides, secondary/tertiary amines, and imines, respectively. vulcanchem.commdpi.com

The synthesis of this compound itself and its derivatives involves several established organic reactions. Common synthetic routes include the reduction of nitro precursors like 4-(4-fluorophenoxy)-1-nitrobenzene. vulcanchem.com Another prominent method is the copper-catalyzed Ullmann condensation or palladium-catalyzed cross-coupling reactions to form the crucial diaryl ether linkage. vulcanchem.com More contemporary methods may involve multi-step processes starting from materials like 4-fluorophenyl boronic acid and m-nitrophenol, followed by reduction. mdpi.com For instance, the synthesis of its isomer, 3-fluoro-4-(4-fluorophenoxy)aniline, highlights the precise control required in these synthetic pathways. sigmaaldrich.com

The significance of this compound in organic synthesis is demonstrated by its role as a precursor to a variety of heterocyclic and substituted aromatic compounds. Its structural framework is a common feature in molecules designed for specific biological targets. acs.org

Table 1: Selected Synthesis Reactions Involving this compound and its Derivatives

| Reaction Type | Reactants | Product | Research Context | Reference(s) |

|---|---|---|---|---|

| Thiourea (B124793) Formation | This compound, various isothiocyanates | Novel thiourea derivatives | Anticancer agent synthesis | researchgate.netresearchgate.net |

| Amide Synthesis | This compound, 4-(3-Chloropropoxy)benzoic acid | 4-(3-Chloropropoxy)-N-(4-(4-fluorophenoxy)phenyl)benzamide | Synthesis of N-Type calcium channel inhibitors | mdpi.com |

| Nitro Group Reduction | 4-(4-fluorophenoxy)-1-nitrobenzene, Tin(II) chloride dihydrate | This compound | Intermediate synthesis | vulcanchem.comchemicalbook.com |

| Ether Formation | 4-Fluorophenyl boronic acid, m-Nitrophenol | 1-(4-Fluorophenoxy)-3-nitrobenzene (precursor to 3-(4-fluorophenoxy)aniline) | Intermediate synthesis for channel inhibitors | mdpi.com |

Interdisciplinary Relevance and Emerging Research Frontiers

The versatility of the this compound scaffold extends its relevance far beyond traditional organic synthesis into several interdisciplinary fields, most notably medicinal chemistry, agrochemicals, and materials science. vulcanchem.comsolubilityofthings.com

Medicinal Chemistry: This is the area where this compound has shown the most significant impact. It is a key building block for a multitude of pharmacologically active agents.

Anticancer Agents: Researchers have synthesized series of novel thiourea derivatives from this compound that exhibit significant in vitro anticancer activity against human breast cancer cell lines (MCF-7 and SKBr-3). researchgate.netresearchgate.netwiley.com One derivative, in particular, showed potent activity against the SKBr-3 cell line with an IC50 value of 20.1 μM. researchgate.netresearchgate.net

Kinase Inhibitors: The chlorinated derivative, 3-Chloro-4-(4-fluorophenoxy)aniline, is a critical intermediate in the synthesis of kinase inhibitors, which are pivotal in cancer therapy for disrupting tumor proliferation pathways. vulcanchem.com

Antiparasitic Agents: This same chloro-derivative is used to construct molecules targeting Plasmodium falciparum, the parasite responsible for malaria, by inhibiting enzymes essential for its survival. Furthermore, diaryl ether structures derived from similar backbones have been identified as inhibitors of TbrPDEB1, a validated drug target for treating Human African Trypanosomiasis (sleeping sickness). frontiersin.orguantwerpen.beuantwerpen.be

Ion Channel Modulators: Fluorophenoxyanilide derivatives have been synthesized and studied for their ability to inhibit N-type calcium channels, which are implicated in pain signaling. mdpi.com

Table 2: Bioactivity of Compounds Derived from this compound

| Compound Class | Biological Target | Disease/Application Area | Finding | Reference(s) |

|---|---|---|---|---|

| Thiourea Derivatives | Human breast cancer cells (SKBr-3) | Cancer | IC50 of 20.1 μM for the most potent derivative | researchgate.netresearchgate.net |

| Kinase Inhibitors | Protein Kinases | Cancer | Serves as a key synthetic intermediate | vulcanchem.com |

| Antiparasitic Agents | Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) | Malaria | Used as a building block for inhibitors | |

| Tetrahydrophthalazinones | Trypanosoma brucei phosphodiesterase (TbrPDEB1) | Human African Trypanosomiasis | Diaryl ether scaffold identified as effective inhibitor | frontiersin.orguantwerpen.be |

| Fluorophenoxyanilides | N-Type Calcium Channels | Pain Management | Core structure for channel inhibitors | mdpi.com |

Agrochemicals and Materials Science: The diaryl ether motif is also prevalent in agrochemical research. acs.org Derivatives of this compound serve as precursors to herbicides. The fluorine atom can enhance the molecule's ability to permeate cell membranes, improving herbicidal efficacy. vulcanchem.com In materials science, the rigid, aromatic structure of this compound imparts high thermal stability, making it a valuable component in the formulation of high-performance polymers, such as polyimides and epoxy resins used in aerospace coatings where flame resistance is crucial. vulcanchem.com

Emerging research continues to explore the potential of this scaffold. Future frontiers include the development of more efficient and greener synthetic routes, the creation of novel derivatives for unexplored biological targets, and its application in developing advanced materials like fluorescent probes for cellular imaging. vulcanchem.comvulcanchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWBBLSINLFYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189728 | |

| Record name | Benzenamine, 4-(4-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36160-82-4 | |

| Record name | Benzenamine, 4-(4-fluorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036160824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(4-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 4 Fluorophenoxy Aniline and Its Analogues

Established Synthetic Pathways to 4-(4-Fluorophenoxy)aniline

The principal methods for constructing the core structure of this compound involve either forming the C-O ether bond or the C-N bond as a key step, or by chemical transformation of a precursor functional group.

Copper-mediated C-O cross-coupling reactions, famously known as the Ullmann condensation or Ullmann-type reactions, represent a classical and reliable method for forming the diaryl ether bond present in this compound. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. wikipedia.orgmdpi.com

The general transformation involves the reaction of 4-fluorophenol (B42351) with a para-substituted halo-nitrobenzene (e.g., 1-chloro-4-nitrobenzene (B41953) or 1-bromo-4-nitrobenzene) or a para-substituted halo-aniline. The reaction requires a stoichiometric or catalytic amount of copper, often in the form of copper metal, copper(I) salts (like CuI), or copper(II) salts. wikipedia.org High temperatures (often exceeding 150 °C) and polar, high-boiling solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene (B124822) are traditionally employed. wikipedia.org A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (B78521) (KOH), is essential to deprotonate the phenol, forming the more nucleophilic phenoxide. mdpi.comnih.gov

The mechanism involves the formation of a copper(I) phenoxide species, which then reacts with the aryl halide. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl. mdpi.com Electron-withdrawing groups on the aryl halide generally accelerate the reaction. wikipedia.org

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature (°C) | Product |

| 3,4-Dichloronitrobenzene (B32671) | 4-Chlorophenol (B41353) | Copper | KOH | - | 110-120 | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene nih.gov |

| Substituted Aryl Halides | Phenols | Cu-NPs | Cs₂CO₃ | DMF | 120 | Diaryl Ethers mdpi.com |

| 4-Chloronitrobenzene | Phenol | Copper | KOH | - | >210 | p-Nitrophenyl phenyl ether wikipedia.org |

This table presents examples of Ullmann-type reactions for synthesizing diaryl ether linkages, a key step in forming precursors for substituted anilines.

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This methodology is a cornerstone for modern aniline (B41778) synthesis and can be applied to introduce the anilino moiety in the synthesis of this compound and its derivatives. wikipedia.org This reaction is often preferred over older methods like the Goldberg reaction due to its milder conditions and broader substrate scope. wikipedia.org

This approach would involve coupling 4-(4-fluorophenoxy)bromobenzene or a related aryl halide/sulfonate with an ammonia (B1221849) equivalent or a protected amine. acsgcipr.orgsemanticscholar.org The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand. beilstein-journals.org The choice of ligand is critical, with sterically hindered, electron-rich phosphine ligands (e.g., X-Phos, BINAP, DPPF) or N-heterocyclic carbenes (NHCs) showing high efficacy. wikipedia.orgbeilstein-journals.orgkyoto-u.ac.jp A strong base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is required for the catalytic cycle. beilstein-journals.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

| Aryl Halide/Sulfonate | Amine | Pd Catalyst | Ligand | Base | Solvent |

| Aryl Chlorides | Ammonium (B1175870) Sulfate | Pd[P(o-tol)₃]₂ | CyPF-tBu | NaOt-Bu | 1,4-Dioxane semanticscholar.org |

| 2-Bromo-13α-estrone derivative | Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene beilstein-journals.org |

| Substituted Phenyl Fluorosulfates | Anilines | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene researchgate.net |

| 4-n-Butylbromobenzene | Trifluoroethylamine | Josiphos-ligated catalyst | Josiphos | - | - nih.gov |

This table illustrates the versatility of the Buchwald-Hartwig amination with various coupling partners and catalytic systems, a key strategy for introducing the aniline moiety.

A common and efficient strategy for the synthesis of this compound involves the reduction of its corresponding nitro precursor, 1-fluoro-4-(4-nitrophenoxy)benzene. The nitration of aromatic rings followed by reduction is a classical and widely used method for preparing anilines. beilstein-journals.orgnih.gov

The nitro precursor is typically synthesized via an Ullmann-type condensation between 4-fluorophenol and 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene. Once the nitro-diaryl ether is formed, the nitro group (-NO₂) is reduced to an amino group (-NH₂). A variety of reducing agents and conditions can be employed for this transformation:

Metal-Acid Systems: The Béchamp reduction, using iron metal in the presence of an acid like acetic acid or hydrochloric acid, is a traditional method. nih.govwikipedia.org Similarly, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is also effective. chemicalbook.com

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.com This is often considered a "greener" alternative to metal-acid reductions.

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., iron oxide) can serve as the hydrogen source, avoiding the need for high-pressure hydrogen gas. chemicalbook.com

Other Reagents: Trichlorosilane (HSiCl₃) has been demonstrated as a metal-free option for the reduction of aromatic nitro compounds. beilstein-journals.orggoogle.com

| Nitro Compound | Reducing Agent/System | Solvent | Conditions | Product | Yield |

| 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | Iron powder, Acetic Acid | EtOH/H₂O | Reflux | 3-chloro-4-(4'-chlorophenoxy)aminobenzene | 94% nih.gov |

| 1-(4-fluorophenoxy)-2-nitrobenzene | Tin(II) chloride dihydrate, HCl | THF/Water | 40°C | 2-(4-fluorophenoxy)aniline (B1309660) | 75.9% chemicalbook.com |

| 4-(chlorodifluoromethoxy)nitrobenzene | H₂ / Raney Nickel or Pt/C | - | - | 4-(chlorodifluoromethoxy)aniline (B47862) | High google.com |

| 1-bromo-4-nitrobenzene | Hydrazine hydrate, Fe₂O₃/Carbon | Ethanol | 85°C | 4-Bromoaniline | 100% chemicalbook.com |

This table summarizes various methods for the reduction of nitroarenes to anilines, a crucial final step in many synthetic sequences for producing substituted anilines.

Synthesis of Substituted this compound Derivatives

The synthetic frameworks described above can be readily adapted to produce a variety of substituted analogues of this compound, allowing for fine-tuning of the molecule's properties for specific applications.

The synthesis of halogenated derivatives can be achieved by starting with appropriately halogenated precursors. For instance, to synthesize a chloro-substituted analogue such as 3-chloro-4-(4-fluorophenoxy)aniline, one could start with 3,4-dichloronitrobenzene and 4-fluorophenol.

A representative synthesis is that of 3-chloro-4-(4'-chlorophenoxy)aminobenzene, a closely related analogue. nih.gov The synthesis begins with a copper-catalyzed Ullmann condensation between 4-chlorophenol and 3,4-dichloronitrobenzene to form the diaryl ether linkage, yielding 3-chloro-4-(4'-chlorophenoxy)nitrobenzene. The subsequent step is the reduction of the nitro group. This is accomplished using iron powder and acetic acid in an ethanol/water mixture under reflux conditions, affording the final aniline product in high yield. nih.gov

Similarly, bromo- and additional fluoro-substituted analogues can be prepared by selecting the corresponding halogenated starting materials, such as 2-fluoro-4-bromaniline or various fluorinated phenols and halo-benzenes. cdhfinechemical.comgoogle.comgoogle.com

The introduction of alkyl or trifluoromethyl (-CF₃) groups follows a similar synthetic logic, utilizing substituted starting materials. The trifluoromethyl group is of particular interest in medicinal and agrochemical chemistry, and its inclusion can significantly alter a molecule's electronic properties and biological activity. chemimpex.com

For example, to synthesize an analogue like 4-(4-fluorophenoxy)-3-(trifluoromethyl)aniline, a synthetic route could involve the Ullmann coupling of 4-fluorophenol with 2-chloro-5-nitrobenzotrifluoride. The resulting nitro-ether intermediate, 1-fluoro-4-(2-nitro-4-(trifluoromethyl)phenoxy)benzene, would then be reduced to the target aniline. Alternatively, a Buchwald-Hartwig amination could be performed on 4-bromo-1-(4-fluorophenoxy)-2-(trifluoromethyl)benzene.

Aniline derivatives containing trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) groups are valuable building blocks. nbinno.comossila.com For instance, 4-(trifluoromethoxy)aniline (B150132) is a key intermediate synthesized from precursors via nitration and subsequent reduction. nbinno.comgoogle.com The synthesis of 4-(chlorodifluoromethoxy)aniline also follows a nitration-reduction pathway from a fluorinated precursor. google.com These examples highlight the general strategy of incorporating desired substituents onto the aromatic precursors before carrying out the key C-O or C-N bond-forming reactions or the final reduction step.

Positional Isomers of Fluorophenoxyanilines (e.g., ortho-, meta-isomers)

The synthesis of positional isomers of fluorophenoxyanilines, such as 2-(4-fluorophenoxy)aniline and 3-(4-fluorophenoxy)aniline, often employs cross-coupling reactions. These reactions are crucial for forming the carbon-oxygen (C-O) bond that defines the diaryl ether structure.

Common strategies for synthesizing these isomers include the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann reaction, a classic method, typically involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org While effective, traditional Ullmann conditions often necessitate high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations have improved this method by using soluble copper catalysts and various ligands, which allow for milder reaction conditions. umass.edumdpi.com

For instance, the synthesis of meta-(4-fluorophenoxy)aniline has been achieved through a copper(II) acetate-catalyzed coupling of 4-fluorophenol and 3-bromoaniline, followed by the reduction of an intermediate nitro group. researchgate.net One specific method involves using copper(II) acetate (B1210297) with triethylamine (B128534) and molecular sieves in dichloromethane, followed by reduction with hydrazine hydrate and a palladium on carbon catalyst. researchgate.net

Similarly, the synthesis of 2-(4-fluorophenoxy)aniline can be accomplished by reacting 1-fluoro-4-nitrobenzene (B44160) with 2-aminophenol (B121084) or by the reduction of 1-(4-fluorophenoxy)-2-nitrobenzene. The reduction step can be carried out using reagents like tin(II) chloride dihydrate in the presence of hydrochloric acid. chemicalbook.com

The Buchwald-Hartwig amination offers a palladium-catalyzed alternative for forming C-N bonds and can be adapted for C-O bond formation. wikipedia.orgresearchgate.net This reaction is known for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than the Ullmann condensation. wikipedia.org The choice of palladium catalyst, ligand, and base is critical for achieving high yields.

| Isomer | Synthetic Method | Key Reagents & Catalysts | General Conditions |

|---|---|---|---|

| meta-(4-Fluorophenoxy)aniline | Ullmann-type Condensation & Reduction | Cu(OAc)₂, Et₃N; Pd/C, NH₂NH₂·H₂O | Room temperature coupling, followed by reduction. researchgate.net |

| ortho-(4-Fluorophenoxy)aniline | Nucleophilic Aromatic Substitution & Reduction | SnCl₂·2H₂O, HCl | Reduction of the corresponding nitro compound. chemicalbook.com |

| General Diaryl Ethers | Buchwald-Hartwig Coupling | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., X-Phos), Base (e.g., Cs₂CO₃) | Often milder temperatures than Ullmann reactions. wikipedia.orgbeilstein-journals.org |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing this compound and related diaryl ethers. imist.masphinxsai.comwiley-vch.de These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes and often increasing product yields. researcher.lifesphinxsai.comanton-paar.comresearchgate.net This technique provides rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer side products. sphinxsai.comnih.gov Microwave-assisted synthesis has been successfully applied to Ullmann-type diaryl ether syntheses and can often be performed under solvent-free conditions, further enhancing its green credentials. researcher.lifenih.gov

Solvent-Free and Aqueous Systems: Conducting reactions without volatile organic solvents is a key goal of green chemistry. researchgate.net Solvent-free methods for diaryl ether synthesis have been developed, sometimes utilizing solid supports like potassium fluoride (B91410) on alumina, which can be coupled with microwave heating for enhanced efficiency. researcher.liferesearchgate.net Additionally, performing reactions in water is a highly attractive green alternative. Metal-free arylations of phenols using diaryliodonium salts have been successfully carried out in water with sodium hydroxide as the base, avoiding the need for expensive catalysts and organic solvents. organic-chemistry.org

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another green methodology that facilitates reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). researchgate.netphasetransfer.comcrdeepjournal.orggoogle.com A phase-transfer catalyst, typically a quaternary ammonium salt, transports one reactant across the phase boundary to react with the other. crdeepjournal.orgnih.gov This technique can eliminate the need for expensive, anhydrous, or polar aprotic solvents and often allows for the use of cheaper bases like sodium hydroxide. phasetransfer.com PTC has been applied to various nucleophilic substitution reactions, including the synthesis of diaryl ethers, leading to improved yields and milder reaction conditions. crdeepjournal.org

| Approach | Key Principles | Advantages | Example Application |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, uniform heating via microwave irradiation. anton-paar.com | Drastically reduced reaction times, increased yields, cleaner reactions. researcher.lifesphinxsai.comresearchgate.net | SNAr reactions of phenols with nitroaryl fluorides under solvent-free conditions. researcher.life |

| Solvent-Free Reactions | Elimination of volatile organic solvents. | Reduced waste, cost, and environmental impact. researchgate.net | Diaryl ether synthesis using KF/Alumina solid base. researchgate.net |

| Aqueous Systems | Using water as the reaction solvent. | Environmentally benign, low cost, non-flammable. organic-chemistry.org | Metal-free arylation of phenols with diaryliodonium salts. organic-chemistry.org |

| Phase-Transfer Catalysis (PTC) | Use of a catalyst to transfer a reactant across an interface between phases. crdeepjournal.org | Avoids expensive/hazardous solvents, allows use of simple bases, mild conditions. phasetransfer.comnih.gov | Fluorination of chloronitrobenzenes for aniline synthesis. google.com |

Chemical Reactivity and Derivatization Strategies of 4 4 Fluorophenoxy Aniline

Amination Reactions and Derivative Formation

The primary amino (-NH₂) group of 4-(4-Fluorophenoxy)aniline is a key functional group that serves as a nucleophilic center, allowing for a variety of amination and derivatization reactions. These transformations are fundamental in modifying the compound's structure to produce a wide array of derivatives with diverse chemical and biological properties.

The reaction of this compound with various isothiocyanates provides a direct route to the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. In this reaction, the nucleophilic amino group of the aniline (B41778) attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This addition reaction typically proceeds under mild conditions and results in the formation of a C-N bond, yielding the corresponding thiourea derivative.

The general synthetic scheme involves stirring this compound with a substituted isothiocyanate in a suitable solvent. The versatility of this reaction allows for the introduction of a wide range of substituents (R-groups) based on the choice of the isothiocyanate, leading to a library of thiourea derivatives. These derivatives are often investigated for their potential biological activities.

Table 1: Synthesis of Thiourea Derivatives from this compound

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

|---|---|---|---|

| This compound | R-N=C=S (Isothiocyanate) | N-(4-(4-fluorophenoxy)phenyl)-N'-R-thiourea | Nucleophilic Addition |

Acylation of this compound is a common strategy to form amide derivatives, such as acetanilides and benzamides. This reaction involves treating the aniline with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), typically in the presence of a base to neutralize the acidic byproduct. researchgate.netlibretexts.org The nitrogen lone pair of the amino group acts as a nucleophile, attacking the carbonyl carbon of the acylating agent.

Benzamidation is a specific type of acylation where benzoyl chloride or benzoic anhydride is used to introduce a benzoyl group. The resulting N-[4-(4-fluorophenoxy)phenyl]benzamide structures are found in various biologically active molecules. nih.govmdpi.com By acetylating the amino group, its strong activating effect in electrophilic aromatic substitution reactions can be significantly reduced, allowing for more controlled subsequent reactions on the aromatic ring. libretexts.org

Table 2: Acylation and Benzamidation of this compound

| Amine | Acylating Agent | Product Class |

|---|---|---|

| This compound | Acetyl Chloride / Acetic Anhydride | Acetanilide Derivative |

| This compound | Benzoyl Chloride / Benzoic Anhydride | Benzamide Derivative |

Reductive amination, also known as reductive alkylation, is a powerful method for synthesizing secondary amines from primary amines like this compound. This two-step, one-pot process first involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine via nucleophilic addition followed by dehydration.

The imine intermediate is not typically isolated but is reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. This method is highly versatile, as the choice of the aldehyde or ketone determines the nature of the alkyl group introduced to the nitrogen atom, providing a straightforward route to a diverse range of N-substituted this compound derivatives.

Coupling Reactions and Complex Ligand Synthesis

Modern cross-coupling reactions provide efficient methods for constructing carbon-nitrogen bonds, enabling the synthesis of complex molecules and ligands from this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the synthesis of aryl amines. wikipedia.orgacsgcipr.org In this context, this compound can act as the nucleophilic amine component, reacting with various aryl halides or triflates in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. acsgcipr.orgbeilstein-journals.org This reaction is a cornerstone in synthetic organic chemistry for creating complex diarylamines or N-aryl heterocycles, which can serve as ligands for metal catalysts or as building blocks for pharmaceuticals. wikipedia.orgijcce.ac.ir

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds, typically between an amine and an aryl halide. wikipedia.orgorganic-chemistry.org While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable tool. wikipedia.org this compound can be coupled with aryl halides under Ullmann conditions to produce diarylamine structures. operachem.com Research has shown the synthesis of complex polypyridyl ligands and their metal complexes starting from aniline derivatives, demonstrating the utility of these coupling strategies in coordination chemistry. researchgate.netjocpr.com

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings

The this compound molecule contains two distinct aromatic rings, each with different susceptibilities to substitution reactions.

Electrophilic Aromatic Substitution (SEAr) Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The reactivity and orientation of substitution are governed by the existing substituents on the ring.

Ring A (Aniline Ring): The amino group (-NH₂) is a powerful activating group and an ortho, para-director. byjus.comchemistrysteps.com It strongly donates electron density to the ring through resonance, making the ortho and para positions highly nucleophilic and reactive towards electrophiles like halogens or nitro groups. wikipedia.orglkouniv.ac.in Reactions such as bromination can often proceed readily without a catalyst and may lead to multiple substitutions due to the high activation. libretexts.org

Ring B (Fluorophenoxy Ring): The phenoxy group (-OAr) is also an activating, ortho, para-directing substituent. Conversely, the fluorine atom (-F) is a deactivating group due to its high electronegativity (inductive effect) but is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The activating phenoxy group generally has a stronger influence than the deactivating fluorine. Therefore, electrophilic substitution on this ring would be directed to the positions ortho and para to the ether linkage.

Nucleophilic Aromatic Substitution (SNAr) Nucleophilic aromatic substitution is less common and generally requires an aromatic ring to be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups. libretexts.org It also requires a good leaving group.

In this compound, the fluorine atom on Ring B is a potential leaving group. SNAr reactions are favored when strong electron-withdrawing groups (like -NO₂) are positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org Without such activating groups, the conditions required to displace the fluorine atom via an SNAr mechanism would be extremely harsh. The fluorine atom is often the best leaving group among halogens for SNAr because its high electronegativity makes the attached carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.com

Role as an Intermediate in Diverse Organic Syntheses

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. chemimpex.com Its structure is often incorporated as a core fragment in the development of new therapeutic agents and agrochemicals. chemimpex.comnbinno.comnbinno.com

The versatility of the primary amine allows it to be a starting point for constructing a wide range of functional groups and molecular scaffolds. For instance, it serves as a key intermediate in the synthesis of:

Anticancer Agents: The 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline scaffolds are crucial in the design of kinase inhibitors for cancer therapy. This compound can be used to synthesize derivatives of these classes. ijcce.ac.irmdpi.com

Anti-inflammatory and Anti-infective Drugs: The diaryl ether motif is present in numerous biologically active compounds. By modifying the aniline through reactions like benzamidation, novel compounds with potential anti-inflammatory or antiplasmodial activity have been developed. nih.govmdpi.comresearchgate.net

Agrochemicals: The unique properties conferred by the fluorophenoxy group make this aniline a useful intermediate for creating new pesticides and herbicides with enhanced efficacy. nbinno.com

Specialty Materials: It is also used in the production of specialized polymers and resins, where its incorporation can improve properties like thermal stability and chemical resistance. chemimpex.com

The compound's role as a versatile intermediate highlights its importance in generating structurally diverse molecules for various scientific and industrial applications. researchgate.netnih.govmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(4-Fluorophenoxy)aniline, ¹H and ¹³C NMR provide foundational information about the proton and carbon frameworks, respectively.

The ¹H-NMR spectrum of this compound reveals the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by signals from the amino group protons and the aromatic protons on the two phenyl rings. Due to the molecule's symmetry, the four protons on the aniline (B41778) ring and the four protons on the fluorophenoxy ring each form distinct AA'BB' spin systems, which often appear as complex multiplets or pairs of doublets.

Published data, though sometimes incomplete, indicates characteristic chemical shifts. The protons of the amino group (-NH₂) typically appear as a broad singlet. The aromatic protons resonate in the downfield region, generally between 6.5 and 7.5 ppm. A partial dataset recorded in deuterated chloroform (B151607) (CDCl₃) shows a broad singlet for the two amine protons at approximately 3.60 ppm. rsc.org The aromatic region in this partial analysis shows a doublet of doublets at 6.62 ppm and a triplet at 6.89 ppm, each integrating to two protons. rsc.org A complete analysis would resolve all eight aromatic protons, with those on the fluorophenoxy ring showing coupling to the fluorine atom.

Table 1: ¹H-NMR Chemical Shifts for this compound (Note: Data is based on partial information and typical values for analogous structures.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH ₂ | ~3.60 | broad singlet | - |

| Aromatic H (Aniline Ring) | 6.6 - 7.0 | multiplet | - |

| Aromatic H (Fluorophenoxy Ring) | 6.8 - 7.2 | multiplet | - |

Data table is interactively generated based on available research findings.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Due to symmetry, 8 distinct signals are expected for the 12 aromatic carbons, in addition to the signals for the carbons directly bonded to the amino group, the ether oxygen, and the fluorine atom. The presence of the fluorine atom causes splitting of the signals for the carbons in the fluorophenoxy ring, with the magnitude of the coupling constant (JC-F) decreasing with the number of bonds separating the carbon and fluorine atoms.

Partial experimental data highlights the significant C-F couplings. For instance, the carbon atom directly bonded to fluorine (C-4') exhibits a large coupling constant (¹JCF) of approximately 235 Hz. rsc.org Other carbons in the fluorinated ring show smaller couplings (²JCF, ³JCF). The chemical shifts provide insight into the electron distribution across the molecule.

Table 2: ¹³C-NMR Chemical Shifts for this compound (Note: Data is based on partial information and known C-F coupling patterns.)

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

| C-4' (C-F) | ~156.4 | ¹J ≈ 235 |

| C-1 (C-NH₂) | ~142.6 | - |

| C-3'/C-5' | ~116.1 | ²J ≈ 22 |

| C-2'/C-6' | ~115.7 | ³J ≈ 8 |

| Other Aromatic C | 115 - 155 | - |

Data table is interactively generated based on available research findings. rsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. It would show correlations between adjacent aromatic protons within each ring system (e.g., between H-2/H-6 and H-3/H-5 of the aniline ring), helping to confirm their assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal, providing unambiguous C-H assignments.

Infrared (IR) and Raman Spectroscopy

The FT-IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

N-H Vibrations: The primary amine group gives rise to a characteristic pair of medium-intensity stretching bands in the region of 3350-3500 cm⁻¹. An N-H bending (scissoring) vibration is typically observed around 1600-1640 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings result in several sharp bands in the 1450-1600 cm⁻¹ region.

C-O-C Ether Linkage: The asymmetric stretching of the aryl-ether bond produces a strong, characteristic absorption band typically found in the 1200-1270 cm⁻¹ range. The symmetric stretch is often weaker and appears near 1020-1075 cm⁻¹.

C-F Vibration: The C-F stretching vibration gives a strong absorption band in the fingerprint region, typically between 1100 and 1250 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3350 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| N-H Bend | 1600 - 1640 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200 - 1270 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

Data table is interactively generated based on established group frequencies.

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that involve a significant change in polarizability are strong in the Raman spectrum. For this compound, this includes the symmetric vibrations of the aromatic rings.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the para-substituted benzene (B151609) rings is expected to produce a very strong and sharp band in the Raman spectrum. Aromatic C-H stretching vibrations are also observed but are typically weaker than in the IR spectrum.

C-O-C and C-F Vibrations: The symmetric C-O-C stretching vibration, often weak in the IR spectrum, may be more prominent in the Raman spectrum. The C-F stretching mode is also Raman active.

N-H Vibrations: The N-H stretching vibrations are generally weak in Raman spectra.

The combination of FT-IR and FT-Raman provides a comprehensive vibrational profile, allowing for a detailed assignment of the fundamental vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. The analysis provides the exact mass of the molecule and offers insights into its structural components through the observation of fragmentation patterns.

The molecular formula of this compound is C₁₂H₁₀FNO, corresponding to a monoisotopic mass of approximately 203.07465 Da. uni.lu In mass spectrometry, this compound is typically ionized to form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique employed. The mass-to-charge ratio (m/z) of this initial ion confirms the molecular weight of the compound.

High-resolution mass spectrometry can provide highly accurate mass measurements, which helps in confirming the elemental composition. Predicted data for various adducts of this compound that can be observed in mass spectrometry are summarized in the table below. uni.lu

Table 1: Predicted Mass Spectrometry Adducts for this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 204.08193 |

| [M+Na]⁺ | 226.06387 |

| [M+K]⁺ | 242.03781 |

| [M+NH₄]⁺ | 221.10847 |

| [M]⁺ | 203.07410 |

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, the fragmentation is dictated by the presence of the aniline group, the fluorophenyl group, and the ether linkage.

Key fragmentation pathways for aromatic ethers and anilines include:

Cleavage of the Ether Bond: The C-O bond of the ether linkage is a common site for fragmentation. This can lead to the formation of ions corresponding to the fluorophenoxy radical cation or the aminophenyl radical cation.

Loss of Small Molecules: Aromatic amines like aniline can characteristically lose a molecule of hydrogen cyanide (HCN) from the ring structure. miamioh.edu

Ring Fragmentation: The aromatic rings themselves can break apart, although this typically requires higher energy and results in lower-mass fragments.

Analysis of these fragmentation patterns allows for the structural confirmation of the compound, distinguishing it from isomers such as 4-(3-fluorophenoxy)aniline. uni.lu The stable nature of the aromatic rings means that the molecular ion peak is often prominent in the spectrum. libretexts.org

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

While a detailed single-crystal XRD study for this compound is not widely published, the analysis of structurally related compounds demonstrates the type of data that would be obtained. researchgate.netmdpi.com An XRD analysis would begin with growing a suitable single crystal of the compound. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be collected and analyzed. mdpi.com

The expected findings from an XRD analysis of this compound would include:

Crystal System and Space Group: This defines the symmetry of the unit cell, the basic repeating unit of the crystal. For example, a related compound, 4-Fluoro-N-(4-hydroxybenzylidene)aniline, crystallizes in the monoclinic system with a specific space group. researchgate.net

Unit Cell Parameters: These are the dimensions (lengths a, b, c) and angles (α, β, γ) of the unit cell.

Molecular Conformation: The analysis would reveal the precise conformation of the molecule in the solid state. A key parameter would be the dihedral angle between the planes of the fluorophenyl ring and the aniline ring, which are connected by the ether oxygen atom.

Intermolecular Interactions: XRD can identify and characterize non-covalent interactions, such as hydrogen bonds (e.g., between the amine -NH₂ group of one molecule and the fluorine or oxygen atom of a neighboring molecule) and π-π stacking interactions between the aromatic rings. These forces are crucial for the stability of the crystal packing.

A hypothetical table of crystallographic data that would be generated from such an analysis is presented below.

Table 2: Example of Crystallographic Data Obtained from XRD Analysis

| Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The crystal family (e.g., monoclinic, triclinic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | 12.345 Å, 5.678 Å, 9.101 Å |

| α, β, γ (°) | The angles between the unit cell axes. | 90°, 101.2°, 90° |

| Volume (ų) | The volume of the unit cell. | 625.5 |

| Z | The number of molecules in the unit cell. | 4 |

| Bond Lengths (Å) | Precise distances between bonded atoms. | C-O, C-N, C-F, etc. |

| Bond Angles (°) | Angles formed by three connected atoms. | C-O-C, etc. |

This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Computational Chemistry and Theoretical Investigations of 4 4 Fluorophenoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system can be determined from its electron density. For 4-(4-Fluorophenoxy)aniline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry. This process determines the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation.

The output of such a calculation would provide precise data on bond lengths (the distances between atomic nuclei), bond angles (the angles formed by three connected atoms), and dihedral angles (the rotational angles between planes of atoms). These geometric parameters are crucial for understanding the molecule's shape and steric properties. Furthermore, DFT is used to calculate the distribution of electronic charge, often presented as Mulliken atomic charges, which indicate the partial positive or negative charge on each atom. This information is key to understanding the molecule's polarity and reactive sites.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. mdpi.com A smaller gap generally implies higher reactivity. For this compound, FMO analysis would reveal the regions of the molecule most likely to be involved in electron donation and acceptance during chemical reactions.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the energies of its bond stretching, bending, and twisting motions. These predicted frequencies can be directly compared to experimental data from infrared (IR) and Raman spectroscopy. researchgate.net

By performing a frequency calculation on the optimized geometry of this compound using a method like DFT, a theoretical vibrational spectrum is generated. While calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor. researchgate.net This correlation between theoretical and experimental spectra allows for the precise assignment of observed spectral bands to specific molecular vibrations, providing a detailed understanding of the molecule's dynamic structure.

Quantum chemical calculations can also be used to predict the thermodynamic properties of a molecule, such as its heat capacity (C), entropy (S), and enthalpy (H), over a range of temperatures. These properties are derived from the vibrational frequency calculations and are essential for understanding the molecule's behavior under different thermal conditions.

For this compound, these calculations would provide valuable data on its thermal stability and energy content. The results are typically presented in a table showing how these properties change with temperature, which is crucial for applications in materials science and chemical engineering.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized, Lewis-like picture of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to core electrons, lone pairs, and bonds.

This analysis for this compound would quantify the electron density in each bond and lone pair, providing insight into hybridization and covalent vs. ionic character. NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is evaluated using second-order perturbation theory and provides a deeper understanding of the electronic factors contributing to the molecule's stability.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the atomic-scale behavior of this compound, revealing its structural preferences and how it interacts with its environment over time.

The structure of this compound, a diaryl ether, is not rigid. It possesses significant conformational flexibility, primarily due to rotation around the two C-O bonds of the ether linkage. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

Understanding the preferred conformations and the dynamics of this compound is critical for drug design, as the molecule must adopt a specific "bioactive" conformation to bind effectively to its biological target.

The behavior and properties of a molecule can change significantly when it is in a solution compared to the gas phase. Solvation models are computational methods used to account for the effects of a solvent on a solute molecule. The Polarized Continuum Model (PCM) is a widely used and efficient method for this purpose. wikipedia.org

Instead of simulating individual solvent molecules, which is computationally very expensive, PCM treats the solvent as a continuous, polarizable medium characterized by its dielectric constant. wikipedia.orgyoutube.com The solute molecule is placed in a cavity within this continuum. The electric field of the solute polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated until self-consistency is reached.

The free energy of solvation is typically broken down into several components:

Electrostatic (Ges): The primary interaction, arising from the polarization of the solvent by the solute's charge distribution. wikipedia.org

Dispersion-Repulsion (Gdr): Accounts for van der Waals interactions between the solute and solvent. wikipedia.org

Cavitation (Gcav): The energy required to create the solute-sized cavity within the solvent. wikipedia.org

PCM calculations can predict how the stability of different conformers of this compound might change in solvents of varying polarity, such as water or lipids, which is essential for modeling its behavior in biological systems. nih.gov These models are available in several quantum chemistry software packages and can be used with methods like Hartree-Fock and Density Functional Theory (DFT). wikipedia.orgnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational concepts in medicinal chemistry and drug design. researchgate.net They aim to correlate the chemical structure of a series of compounds with their biological activity. While SAR is often qualitative, identifying key functional groups, QSAR uses statistical methods to create mathematical models that quantitatively link structural properties to activity. researchgate.net The diaryl ether scaffold is considered an invaluable structure for the design of anticancer drugs, making SAR and QSAR studies particularly relevant. rsc.orgrsc.org

Drug design strategies are broadly categorized into two types: ligand-based and structure-based.

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. iaanalysis.com It relies on the information from a set of known active and inactive molecules (ligands). quora.com The underlying principle is that molecules with similar structures are likely to have similar biological activities. quora.com Methods like pharmacophore modeling and QSAR are central to LBDD. By analyzing the common structural features of active compounds, a model is built to predict the activity of new, untested molecules.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR, SBDD can be employed. iaanalysis.com This powerful method involves designing molecules that fit into the target's binding site with high affinity and selectivity. quora.com Molecular docking is a key technique in SBDD, where computational programs predict the preferred orientation and binding energy of a ligand within a receptor's active site. quora.com

For a compound like this compound, LBDD could be used to compare it with other known inhibitors of a target to build a predictive QSAR model. If the target's structure is known, SBDD could be used to dock the molecule into the active site and guide modifications to improve its fit and interactions.

Comparative Molecular Similarity Analysis (CoMSIA) is an advanced 3D-QSAR technique that helps to understand the relationship between the 3D properties of a molecule and its biological activity. Unlike methods that use 2D descriptors, CoMSIA calculates molecular fields around a series of aligned molecules.

The process involves placing each molecule in a 3D grid and calculating five different similarity fields at various grid points:

Steric: Describes the shape of the molecule and where bulky groups are favored or disfavored.

Electrostatic: Indicates regions where positive or negative charges would enhance activity.

Hydrophobic: Highlights areas where hydrophobic (non-polar) groups are favorable and where hydrophilic (polar) groups are preferred.

Hydrogen Bond Donor: Shows where H-bond donor groups on the molecule would increase activity.

Hydrogen Bond Acceptor: Shows where H-bond acceptor groups would be beneficial.

The resulting field values are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). The final model is often visualized as 3D contour maps, which graphically show the regions in space where modifying a specific physicochemical property is predicted to increase or decrease the compound's potency.

Table 2: CoMSIA Field Descriptors and Their Interpretation

| Field Type | Property Measured | Interpretation in Contour Maps |

|---|---|---|

| Steric | van der Waals potential | Green contours indicate where bulky groups increase activity; yellow contours indicate where they decrease activity. |

| Electrostatic | Coulombic potential | Blue contours show where positive charges are favored; red contours show where negative charges are favored. |

| Hydrophobic | Similarity in hydrophobicity | Yellow contours indicate where hydrophobic groups are favorable; white contours indicate where hydrophilic groups are favorable. |

| H-Bond Donor | Potential to donate a hydrogen bond | Cyan contours show where H-bond donors are favorable; purple contours show where they are unfavorable. |

Multiple Linear Regression (MLR) is a statistical method used to build a QSAR model by creating a linear equation that relates one or more independent variables (molecular descriptors) to a dependent variable (biological activity). iau.ir Several QSAR studies on aniline (B41778) derivatives have successfully used MLR to develop predictive models. ijlpr.comnih.gov

The general form of an MLR equation in QSAR is: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

Activity is the biological activity (e.g., in terms of -logIC₅₀).

D₁, D₂, ... Dₙ are the values of the molecular descriptors.

c₁, c₂, ... cₙ are the regression coefficients, indicating the weight or importance of each descriptor.

c₀ is the regression constant.

Topological descriptors are numerical values derived from the 2D representation of a molecule's structure. ijlpr.com They describe aspects like molecular size, shape, branching, and connectivity. They are relatively simple to calculate and are widely used in QSAR studies. nih.gov

Table 3: Examples of Topological Descriptors Used in QSAR

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Connectivity Indices | Kier & Hall Connectivity Index (¹χ) | Describes the degree of branching and connectivity in the molecular skeleton. ijlpr.com |

| Shape Indices | Kappa Shape Index (κ₁) | Quantifies aspects of molecular shape relative to linear and branched alkanes. ijlpr.com |

| Information Content Indices | Shannon Information Index | Measures the complexity and symmetry of the molecular graph. |

In a typical study, a large number of descriptors are calculated for a series of compounds, and then a statistical method, such as a genetic algorithm, is used to select the subset of descriptors that creates the most predictive MLR model. nih.gov The quality and predictive power of the resulting QSAR model are then rigorously evaluated using various statistical metrics. ijlpr.com

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. These studies are fundamental in predicting the binding affinity and mechanism of action of potential drug candidates.

Molecular docking simulations have been effectively utilized to study derivatives of the aniline scaffold, which includes structures related to this compound, to predict their binding modes and affinities for various protein kinases involved in cancer. These studies are critical for structure-based drug design.

For instance, in studies of 4-anilinoquinazoline (B1210976) derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, docking analyses reveal key interactions within the ATP-binding site of the enzyme. These simulations show that the quinazoline core often forms crucial hydrogen bonds with backbone residues like Met769. researchgate.net The aniline portion of the molecule, for which this compound serves as a relevant structural example, typically extends into a hydrophobic pocket, where substitutions on the aniline ring can significantly influence binding affinity.

The predictive power of these docking studies is quantified through scoring functions that estimate the binding free energy. Lower binding energy values suggest a more stable protein-ligand complex and, consequently, higher potential inhibitory activity. For a series of novel 4-anilino quinazoline derivatives targeting EGFR, docking studies calculated binding energies ranging from -6.74 to -7.46 kcal/mol, indicating strong affinity for the protein's tyrosine kinase domain. nih.gov In another study, a potent derivative exhibited binding energies of -6.39 kcal/mol and -8.24 kcal/mol with EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), respectively, corresponding to predicted inhibition constants (Ki) of 20.67 µM and 0.9 µM.

These computational predictions help to rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the synthesis of more potent and selective inhibitors.

Table 1: Predicted Binding Affinities of Anilino-based Derivatives Against Kinase Targets

| Compound Series | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| 4-Anilino quinazoline derivatives nih.gov | EGFR Tyrosine Kinase | -6.74 to -7.46 | Not specified |

| 4-Anilinoquinazoline derivative (8a) | EGFR | -6.39 | 20.67 µM |

The c-Met receptor tyrosine kinase is another significant target in cancer therapy, and aniline-based compounds have been investigated as potential inhibitors. nih.gov Docking studies have been performed on aniline derivatives to understand their interaction with the c-Met kinase domain. nih.gov

In a study involving derivatives of 3-fluoro-4-(pyrrolo[2,1-f] nih.govuni.luchemimpex.comtriazin-4-yloxy)aniline, which shares structural similarities with this compound, molecular docking was used to analyze the preferred conformations and key molecular features contributing to high inhibitory activity against c-Met kinase. nih.gov These computational models help to elucidate how the aniline moiety and its substituents orient within the c-Met active site to maximize favorable interactions.

The primary goal of such docking studies is to identify the specific amino acid residues that the inhibitor interacts with. These interactions often include hydrogen bonds with the kinase hinge region and hydrophobic interactions in the deeper parts of the ATP-binding pocket. By analyzing the docking poses of a series of compounds, researchers can build predictive models that correlate structural features with biological activity, measured as IC50 values. nih.gov This approach, combining molecular docking with quantitative structure-activity relationship (QSAR) methods, is a powerful strategy in the design of novel and potent c-Met kinase inhibitors. nih.gov

Biological Activity and Pharmaceutical Research Applications

Anticancer Activities and Mechanisms of Action

Derivatives of 4-(4-Fluorophenoxy)aniline have been a focal point of anticancer research, with studies highlighting their cytotoxic effects against various cancer cell lines and their ability to inhibit specific molecular targets implicated in tumor growth and progression.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7, SKBr-3)

Thiourea (B124793) derivatives incorporating the this compound moiety have demonstrated notable in vitro anticancer activity against human breast cancer cell lines, including MCF-7 and SKBr-3. researchgate.net A study focused on a series of these thiourea derivatives revealed that many of the synthesized compounds exhibited significant anticancer effects. researchgate.net

One particular derivative, compound 3 from the study, was identified as the most potent against the SKBr-3 human epithelial breast adenocarcinoma cell line, with a half-maximal inhibitory concentration (IC50) of 20.1 μM. researchgate.net Importantly, this compound did not show cytotoxic effects on normal breast epithelial cells, suggesting a degree of selectivity for cancer cells. researchgate.net While significant activity was observed across the series, the specific IC50 values for all derivatives against both MCF-7 and SKBr-3 cell lines were not fully detailed in the available research. researchgate.net

Table 1: In Vitro Cytotoxicity of a this compound Thiourea Derivative

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative 3 | SKBr-3 | 20.1 |

| Derivative 3 | Normal Breast Epithelial Cells | No cytotoxic effect |

Inhibition of Specific Protein Kinases (e.g., c-Met kinase)

The 4-phenoxy-aniline scaffold is a key component in the design of various protein kinase inhibitors. While direct studies on the c-Met kinase inhibitory activity of this compound itself are not extensively documented, the structurally related 4-phenoxyaniline (B93406) core is integral to potent c-Met inhibitors. The c-Met receptor tyrosine kinase is a well-established target in cancer therapy due to its role in tumor cell proliferation, migration, and invasion. nih.gov

Research into small molecule c-Met inhibitors has led to the development of compounds that effectively target the ATP-binding site of the kinase. nih.gov Although direct derivatization of this compound for this purpose is a logical avenue for future research, the existing body of work on related structures underscores the potential of this chemical class in the development of targeted cancer therapies.

Development of Thiourea Derivatives as Anticancer Agents

The synthesis of novel thiourea derivatives from this compound has been a successful strategy in the development of new anticancer agents. researchgate.net These derivatives are synthesized by reacting this compound with various isothiocyanates. researchgate.net The resulting compounds have been evaluated for their in vitro anticancer activity against human breast cancer cell lines, with several derivatives showing significant cytotoxic effects. researchgate.net

One of the most active compounds identified in a particular study, a thiourea derivative of this compound, exhibited an IC50 value of 20.1 μM against the SKBr-3 cell line. researchgate.net This level of activity is comparable to or better than some standard chemotherapeutic drugs. researchgate.net A key finding was the compound's lack of toxicity towards normal breast epithelial cells, indicating a favorable selectivity profile. researchgate.net This research highlights the therapeutic potential of this class of compounds and provides a strong basis for further optimization and development.

Table 2: Anticancer Activity of a this compound Thiourea Derivative

| Derivative | Target Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 3 | SKBr-3 | 20.1 | researchgate.net |

Anti-inflammatory Agent Development

While the 4-anilino core is present in some compounds with anti-inflammatory properties, such as certain 4-anilinofuro[2,3-b]quinoline derivatives, direct research on the anti-inflammatory activity of derivatives of this compound is limited in the currently available literature. nih.gov Studies on related structures have shown that they can inhibit the degranulation of mast cells and the secretion of lysosomal enzymes from neutrophils, which are key events in the inflammatory response. nih.gov For instance, some 4-anilinofuro[2,3-b]quinoline derivatives have demonstrated potent inhibitory activity with IC50 values in the low micromolar range. nih.gov However, further investigation is required to specifically determine if the this compound scaffold can be effectively utilized for the development of novel anti-inflammatory agents.

Neurological Applications

In addition to its anticancer potential, the this compound structure has been explored for its utility in developing agents that target components of the nervous system, particularly ion channels involved in pain signaling.

Inhibition of N-type Calcium Channels (CaV2.2, CaV3.2)

Fluorophenoxyanilide derivatives have been designed and synthesized as inhibitors of N-type (CaV2.2) calcium channels, which are validated targets for the treatment of chronic pain. nih.govuq.edu.au A series of these compounds, developed as simplified analogues of ω-conotoxin GVIA mimetics, were tested for their ability to inhibit N-type calcium channels. nih.govuq.edu.au

The research demonstrated that these simpler analogues not only retained but in some cases showed improved activity compared to the more complex parent compounds. uq.edu.au This work highlights the potential of the fluorophenoxyanilide scaffold, which can be derived from this compound, in the development of novel therapeutics for chronic pain management. nih.govuq.edu.au Further structure-activity relationship studies have explored modifications to the linker and amine functionalities to optimize potency and selectivity for CaV2.2 and CaV3.2 channels. rsc.org

Development of Conotoxin Mimetics and Analogues

Conotoxins, a diverse family of small, disulfide-rich peptides isolated from the venom of marine cone snails, are potent and selective modulators of various ion channels and receptors in the nervous system. mdpi.comnih.gov Their therapeutic potential is significant; however, inherent limitations of peptides, such as poor stability and bioavailability, present challenges for their development as drugs. mdpi.com To circumvent these issues, one major strategy is the rational design of non-peptidic small molecules, or peptidomimetics, that mimic the key binding elements (pharmacophore) of the native conotoxins. mdpi.com

This approach aims to replicate the biological activity of the conotoxin in a more drug-like format. Research in this area has led to the design and testing of various synthetic analogues. For instance, in one study, a designed mimetic, referred to as compound 4 , demonstrated an IC50 of 1.9 μM in a competitive radioligand binding assay, indicating its affinity for the N-type calcium channel. mdpi.com A related analogue, the des-hydroxy version (6 ), was found to be two-fold less potent but exhibited important selectivity for N-type (CaV2.2) over P/Q-type (CaV2.1) channels. mdpi.com This highlights how subtle structural modifications can fine-tune the pharmacological profile of these mimetics. Further modifications, such as replacing a guanidine (B92328) moiety with a primary amino group, also resulted in a twofold decrease in activity, underscoring the specific structural requirements for potent channel binding. mdpi.com

These structure-activity relationship (SAR) studies are crucial for optimizing conotoxin mimetics. While native α-conotoxins typically have a "globular" disulfide bond arrangement (CysI-CysIII, CysII-CysIV), non-native isomers, such as the "ribbon" configuration (CysI-CysIV, CysII-CysIII), can sometimes exhibit greater potency, adding another layer of diversity for drug design. nih.govnih.gov

| Mimetic | Target Assay | Potency (IC50) | Key Finding |

| Designed Mimetic 4 | 125I-labelled ω-GVIA displacement | 1.9 μM | Demonstrates significant binding affinity. mdpi.com |

| Des-hydroxy analogue 6 | 125I-labelled ω-GVIA displacement | ~3.8 μM | Less potent but selective for N-type vs. P/Q-type channels. mdpi.com |

Other Pharmacological Activities of Derivatives

The aniline (B41778) scaffold is a versatile building block in medicinal chemistry. While specific research on the anti-HIV, antituberculosis, antimalarial, anticonvulsant, anticholinesterase, antityrosinase, or antiurease properties of direct this compound derivatives is not detailed in the available literature, the broader class of anilino-containing compounds has shown significant activity in other therapeutic areas, notably oncology.

For example, a series of 4-anilinoquinoline derivatives have been synthesized and evaluated for their anti-tumor activities. nih.govresearchgate.net These compounds are designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net In vitro evaluations against human cervical cancer (HeLa) and human gastric carcinoma (BGC823) cell lines demonstrated that several of these derivatives exhibited potent cytotoxic activities, in some cases superior to the established EGFR inhibitor gefitinib. nih.govresearchgate.net

Specifically, compounds designated as 1f and 2i showed potent activity against both cell lines. mdpi.com Compound 2i , in particular, exhibited the most potent inhibitory activity against BGC823 cells, with an IC50 value of 4.65 μM. mdpi.com These findings underscore the potential of the anilino-quinoline framework in the development of novel anticancer agents. nih.gov

| Compound | HeLa Cells (IC50 in μM) | BGC823 Cells (IC50 in μM) |

| Gefitinib (Control) | 12.35 | 11.23 |

| 1f | 10.18 | 8.32 |

| 2i | 7.15 | 4.65 |

Data sourced from studies on 4-anilinoquinoline derivatives, which share a core structural motif. mdpi.com

Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Pharmaceutical Development

In modern drug discovery, the early assessment of a compound's pharmacokinetic properties is critical to avoid costly late-stage failures. mdpi.com Computational tools are widely used to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of potential drug candidates. ajol.infoniscpr.res.in

Drug-likeness is often initially assessed using guidelines like Lipinski's rule of five. ajol.info This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria:

Molecular weight ≤ 500 g/mol

Calculated octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Compounds that violate more than two of these criteria may have problems with absorption or permeation. ajol.info Beyond these simple rules, a comprehensive ADMET profile predicts how a drug will behave in a biological system. niscpr.res.in Key parameters evaluated include:

Absorption: Predictions of human intestinal absorption (HIA) and permeability through cell models like Caco-2. High permeability is often desired for orally administered drugs. mdpi.com

Distribution: Blood-Brain Barrier (BBB) permeability is a crucial parameter, predicting whether a compound can enter the central nervous system. This is desirable for neurological drugs but unwanted for peripherally acting agents. ajol.info

Metabolism: Prediction of interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism.

Excretion: Prediction of properties like total clearance.

Toxicity: In silico prediction of potential toxicities, such as carcinogenicity or hepatotoxicity, helps to flag problematic compounds early in the development process. mdpi.com

While specific ADMET prediction data for this compound derivatives require dedicated computational studies, the table below illustrates the key parameters that would be assessed to determine their potential as viable drug candidates.

| ADMET Parameter | Description | Importance in Drug Development |

| Human Intestinal Absorption (HIA) | Predicts the percentage of a drug absorbed from the gut into the bloodstream. | Essential for determining oral bioavailability. ajol.info |

| Caco-2 Permeability | An in vitro model for predicting intestinal permeability. | A high permeability value suggests good potential for absorption. mdpi.com |